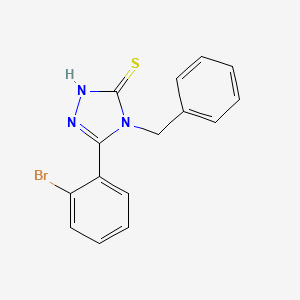
(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H22N6O4 and its molecular weight is 434.456. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Purine Derivatives in Scientific Research
Purine derivatives are a class of compounds widely explored for their potential biological activities and applications in drug discovery. They have been studied for their roles in various biological processes, including as inhibitors of specific enzymes, modulators of cellular signaling pathways, and potential therapeutic agents for diseases such as cancer, viral infections, and neurodegenerative disorders (Brunschweiger et al., 2014). For instance, 8-benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones were designed as tricyclic xanthine derivatives, showing potential as multitarget drugs for neurodegenerative diseases due to their ability to interact with adenosine receptors and inhibit monoamine oxidases.
Methoxybenzylidene and Hydrazinyl Functionalities
Compounds featuring methoxybenzylidene and hydrazinyl functionalities have been explored for various synthetic and medicinal chemistry applications. The methoxybenzylidene group, a common motif in organic synthesis, is involved in the formation of hydrazines and hydrazones, which are crucial for constructing complex molecules. These entities have been utilized as intermediates in the synthesis of diverse structures, offering a wide range of chemical reactivity and potential biological activity (Tetere et al., 2011). For example, methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been reacted with hydrazine hydrate to prepare hydrazines suitable as structural blocks for further synthesis.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form 2-(4-methoxybenzylidene)hydrazine. This intermediate is then reacted with 3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione in the presence of a base to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "hydrazine hydrate", "3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione", "base" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form 2-(4-methoxybenzylidene)hydrazine", "Step 2: Reaction of 2-(4-methoxybenzylidene)hydrazine with 3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione in the presence of a base to form the final product" ] } | |
CAS RN |
682776-60-9 |
Product Name |
(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione |
Molecular Formula |
C22H22N6O4 |
Molecular Weight |
434.456 |
IUPAC Name |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H22N6O4/c1-27-19-18(20(29)25-22(27)30)28(12-13-32-17-6-4-3-5-7-17)21(24-19)26-23-14-15-8-10-16(31-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,24,26)(H,25,29,30)/b23-14+ |
InChI Key |
JUHYQYURUVGCBN-OEAKJJBVSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CCOC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



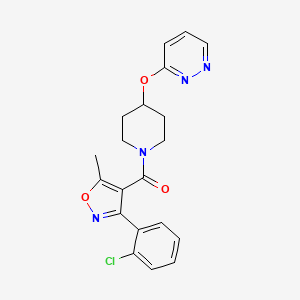
![3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2665548.png)
![1-[4-[(1,3-Dimethylpyrazol-4-yl)methyl]morpholin-2-yl]ethanamine;dihydrochloride](/img/structure/B2665549.png)
![Methyl 2-methyl-5-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]furan-3-carboxylate](/img/structure/B2665552.png)
amino]-3,3-dimethyl-2-azetanone](/img/structure/B2665556.png)
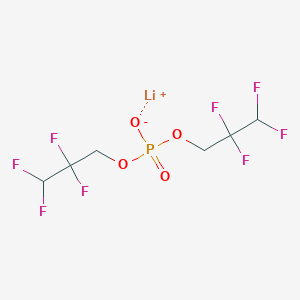
![1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2665560.png)
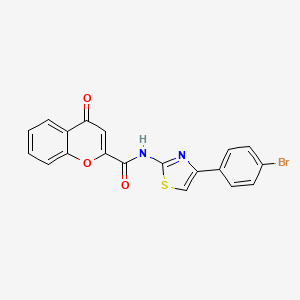
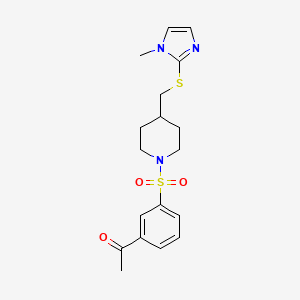
![methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2665565.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2665566.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2665567.png)
![5-(furan-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2665568.png)
